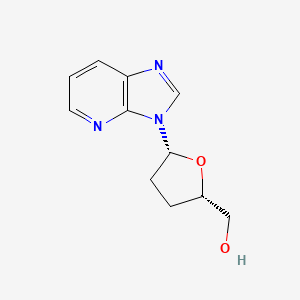

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

Description

The compound 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- features a fused bicyclic heterocyclic core of imidazo[4,5-b]pyridine, substituted at position 5 with a tetrahydrofuranmethanol group. This compound combines a hydrogenated furan ring (tetrahydrofuran) with a methanol substituent and an imidazopyridine moiety, a structure that may influence solubility, bioavailability, and molecular recognition properties.

Properties

CAS No. |

134720-14-2 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

[(2S,5R)-5-imidazo[4,5-b]pyridin-3-yloxolan-2-yl]methanol |

InChI |

InChI=1S/C11H13N3O2/c15-6-8-3-4-10(16-8)14-7-13-9-2-1-5-12-11(9)14/h1-2,5,7-8,10,15H,3-4,6H2/t8-,10+/m0/s1 |

InChI Key |

PNFIPCZMIWKDMY-WCBMZHEXSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CC=C3 |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Furfuryl Alcohol

The primary industrial method for preparing 2-furanmethanol, tetrahydro- involves catalytic hydrogenation of furfuryl alcohol (2-furanmethanol). Furfuryl alcohol itself is produced by hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse, making the process relatively sustainable.

- Process Description: Furfuryl alcohol is subjected to catalytic hydrogenation in a closed reactor tank under controlled temperature and pressure conditions. Common catalysts include noble metals or Raney nickel, which facilitate the addition of hydrogen to the furan ring, saturating it to form the tetrahydrofuran ring system.

- Post-Reaction Processing: After hydrogenation, the reaction mixture undergoes distillation to purify the tetrahydrofurfuryl alcohol. Residual unreacted materials are recovered and recycled or incinerated to minimize waste.

- Production Scale: This method is employed industrially, with production volumes reported around 30 tonnes annually by manufacturers such as Koatsu Chemical Industries in Japan.

One-Pot Systems from Biomass Sugars

Recent research has explored one-pot catalytic systems that convert xylose (a sugar derived from biomass) directly into 2-furanmethanol using solid acid catalysts. This approach aims to streamline production by bypassing intermediate steps, enhancing sustainability and cost-effectiveness.

Coupling to Form 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

The final compound likely results from a stereoselective coupling reaction between the tetrahydrofurfuryl alcohol and the imidazo-fused pyridine derivative. Key considerations include:

- Stereochemistry Control: The (2S-cis) configuration suggests the use of chiral catalysts or chiral starting materials to ensure the correct stereochemical outcome.

- Linkage Formation: The coupling may involve nucleophilic substitution or condensation reactions, possibly through activation of the hydroxyl group on the tetrahydrofurfuryl alcohol or via a suitable leaving group on the imidazo-pyridine.

Summary Table of Preparation Methods

Research Findings and Notes

- The catalytic hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol is well-established industrially, with high purity and yield achievable under optimized conditions.

- The konizaro method, while simpler, is less efficient due to equal by-product formation and complex separation challenges.

- One-pot biomass conversion methods are promising for sustainable production but require further development for industrial scalability.

- The stability and physicochemical properties of tetrahydrofurfuryl alcohol (melting point < -120 °C, boiling point ~177.7 °C, density ~1.05 g/cm³) support its use as a solvent and intermediate in organic synthesis.

- The imidazo-fused pyridine ring is a common pharmacophore, and its synthesis via cyclization is well documented in heterocyclic chemistry literature, though specific methods for the exact substitution pattern require tailored synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Methods

The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can be achieved through several methods:

- Curtius Rearrangement : This method involves the transformation of carboxylic acids into isocyanates followed by subsequent reactions to form the desired compound.

- Groebke–Blackburn–Bienaymé Reaction : A three-component reaction that allows for the synthesis of imidazofused scaffolds from heterocyclic amidines, aldehydes, and isonitriles .

- Pictet–Spengler Reaction : This reaction can be utilized to form tetrahydro derivatives from tryptamines and aldehydes.

Biological Activities

Research indicates that compounds similar to 2-Furanmethanol exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of imidazo-pyridine compounds possess significant antimicrobial properties .

- cAMP PDE III Inhibition : The compound has been investigated for its ability to inhibit phosphodiesterase III enzymes, which are crucial in regulating cellular cAMP levels. This inhibition has implications for cardiovascular therapies .

- Cytotoxic Effects : Some studies suggest that related compounds demonstrate cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Studies

Several studies illustrate the applications of 2-Furanmethanol and its derivatives:

- Inhibition Studies : Research focused on the inhibition of cAMP PDE III revealed that certain imidazo-pyridine derivatives showed potent activity in vitro, with nanomolar range effectiveness .

- Synthesis and Characterization : A study optimized the synthesis of tricyclic compounds utilizing the Groebke–Blackburn–Bienaymé reaction. The resulting compounds were characterized by NMR and mass spectrometry techniques to confirm their structures .

- Antimicrobial Testing : A series of furan-based compounds were tested for their antimicrobial properties against various bacterial strains. The results indicated promising activity, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The imidazo[4,5-b]pyridine scaffold is a common feature among related compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The tetrahydrofuranmethanol group in the target compound introduces a hydroxyl moiety, likely increasing hydrophilicity compared to pyridin-3-yl or boronate-substituted analogs.

- Stereochemical Impact : The 2S-cis configuration could influence binding to chiral targets (e.g., enzymes or receptors), a factor less relevant in boronate intermediates.

Research Implications and Gaps

- Synthetic Utility : Boronate-containing analogs highlight the imidazopyridine scaffold’s versatility in medicinal chemistry, though the target compound’s role in synthesis remains unexplored.

Biological Activity

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound notable for its unique molecular structure, which features a furan ring and an imidazo-pyridine moiety. This compound has garnered interest due to its potential biological activities, which are under investigation for various therapeutic applications.

Molecular Structure and Properties

The molecular formula of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (2S-cis)-2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl) |

Biological Activity Overview

Research indicates that compounds similar to 2-Furanmethanol exhibit various biological activities including:

- Antimicrobial Activity : Compounds with imidazo-pyridine structures have shown potential as antimicrobial agents.

- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of 2-Furanmethanol is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The imidazo-pyridine moiety may interact with specific enzymes involved in disease pathways.

- Receptor Modulation : It may act on various receptors that mediate physiological responses.

- Cellular Pathway Alteration : The compound could influence signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds. Here are some notable findings:

-

Antimicrobial Activity :

- A study demonstrated that imidazo-pyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was reported as low as 10 μg/mL for some derivatives .

- Anticancer Potential :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-Furanmethanol, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxymethylfurfural | Hydroxymethyl group on furan | Antioxidant and antimicrobial properties |

| Tetrahydrofuran | Simple cyclic ether without nitrogen | Common solvent; lacks significant biological activity |

| Imidazo[1,2-a]pyridine | Imidazole fused with pyridine | Exhibits distinct anticancer properties |

| 1-Methylimidazole | Methylated version of imidazole | Used in various industrial applications |

Q & A

Basic: What are the recommended synthetic routes for 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example:

- Step 1: Use tetrahydrofuran derivatives with imidazo[4,5-b]pyridine precursors under anhydrous conditions (e.g., THF, LAH reduction) to form the core structure .

- Step 2: Chiral resolution via HPLC with a polysaccharide column to isolate the (2S-cis)-enantiomer.

- Purity Optimization: Recrystallization from DMF-EtOH (1:1) mixtures or column chromatography with silica gel (ethyl acetate/hexane gradient) improves purity. Monitor by LC-MS (≥98% purity threshold) .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve stereochemical ambiguities in this compound?

Methodological Answer:

-

Crystallization: Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) to obtain diffraction-quality crystals.

-

Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

-

Refinement: Employ SHELXL-2018 for structure solution. Key metrics:

Parameter Value R-factor <0.05 Data-to-Parameter Ratio >15:1 C-C Bond Precision ±0.002 Å Refer to SHELX guidelines for handling twinning or disorder in the imidazo-pyridine moiety .

Advanced: How should researchers address contradictions in reported biological activity (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Assay Validation: Replicate studies using standardized kinase panels (e.g., Eurofins KinaseProfiler) under consistent ATP concentrations (1 mM).

- Control Experiments: Include NSC 249322 (a structural analog) to isolate target-specific effects .

- Data Interpretation: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HCT116) to identify off-target interactions. Discrepancies may arise from metabolic stability differences (e.g., CYP3A4-mediated degradation) .

Advanced: What computational strategies predict structure-activity relationships (SAR) for imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with c-Met kinase (PDB: 3LQ8). Focus on hydrogen bonding with Val1098 and hydrophobic contacts with Met1211 .

- QSAR Models: Apply Gaussian 09 for DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with inhibitory potency .

Basic: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

- Co-solvents: Use 10% DMSO/PBS (v/v) for stock solutions.

- Prodrug Design: Introduce phosphate esters at the hydroxymethyl group, which hydrolyze in physiological conditions .

Advanced: How is enantiomeric purity validated, and what are common pitfalls?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column (hexane:isopropanol 85:15, 1 mL/min). Monitor at 254 nm.

- Pitfalls: Avoid racemization during synthesis (e.g., acidic conditions). Confirm purity via NOESY NMR to detect diastereomer contamination .

Advanced: What techniques characterize π-π stacking interactions in crystallographic studies?

Methodological Answer:

- SCXRD Analysis: Measure interplanar distances (3.4–3.6 Å) between imidazo[4,5-b]pyridine and adjacent aromatic residues.

- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify C⋯C contacts (>15% contribution indicates strong stacking) .

Basic: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Microsomal Assays: Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM). Monitor depletion via LC-MS/MS over 60 min.

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo) .

Advanced: Can machine learning models predict synthetic yields?

Methodological Answer:

- Dataset Curation: Compile reaction conditions (solvent, catalyst, temperature) and yields from literature (e.g., 20+ entries from ).

- Model Training: Use Random Forest regression (scikit-learn) with 10-fold cross-validation. Key features: solvent polarity (logP) and catalyst loading .

Basic: What are stability-indicating methods for long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.